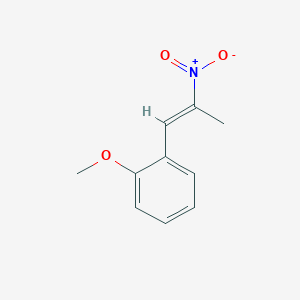

1-(2-Methoxyphenyl)-2-nitropropene

Description

Contextualization within the Field of Nitroalkenes

1-(2-Methoxyphenyl)-2-nitropropene, a substituted β-methyl-β-nitrostyrene, belongs to the broader class of nitroalkenes. These organic compounds are characterized by a nitro group attached to a carbon-carbon double bond. The powerful electron-withdrawing nature of the nitro group renders the double bond electron-deficient, making nitroalkenes highly reactive and versatile intermediates in organic synthesis. semanticscholar.org They readily participate in a variety of transformations, including Michael additions, cycloaddition reactions, and reductions, serving as precursors to a wide array of functionalized molecules. semanticscholar.orgresearchgate.net

The synthesis of nitroalkenes like this compound is most commonly achieved through the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgwikipedia.org This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the case of this compound, the reaction occurs between 2-methoxybenzaldehyde (B41997) and nitroethane. wikipedia.orgyoutube.com The initial product is a β-nitro alcohol, which is subsequently dehydrated to yield the target nitroalkene. wikipedia.orgwikipedia.org

Significance as a Privileged Scaffold and Versatile Synthetic Building Block

The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple, unrelated biological targets, making them valuable starting points for drug discovery. wikipedia.org The 1-(2-methoxyphenyl)propene backbone of the title compound can be considered a component of such a scaffold. The methoxy-substituted phenyl ring is a common feature in many biologically active compounds. researchgate.net

The true versatility of this compound, however, lies in its role as a synthetic building block. The nitroalkene moiety is a synthetic linchpin, enabling the introduction of nitrogen and further functionalization. The diverse reactivity of the nitro group allows for its transformation into a variety of other functional groups, including amines, oximes, and carbonyls, making nitroalkenes indispensable for creating libraries of complex molecules. researchgate.netlibretexts.org

Overview of Advanced Research Themes and Challenges

Current research involving nitroalkenes like this compound is focused on several advanced themes. A primary area of investigation is the development of stereoselective reactions. The synthesis of chiral molecules is of paramount importance in medicinal chemistry, and significant effort is being dedicated to asymmetric transformations of nitroalkenes. Organocatalysis has emerged as a powerful tool for the enantioselective conjugate addition of nucleophiles to nitroalkenes, yielding chiral γ-nitro compounds that are precursors to valuable, biologically active amines. libretexts.org

Another major research thrust is the use of nitroalkenes in the synthesis of heterocyclic compounds. researchgate.net The reactive nature of the nitroalkene double bond allows for its participation in various cycloaddition reactions, such as [4+2], [3+2], and [2+2] cycloadditions, providing access to a diverse range of ring systems. researchgate.netlibretexts.orggoogle.com For instance, substituted nitrostyrenes can act as dienophiles in Diels-Alder reactions or participate in 1,3-dipolar cycloadditions to form five-membered heterocyclic rings. semanticscholar.orgresearchgate.net

A significant challenge in the chemistry of nitroalkenes is the selective reduction of the nitro group without affecting the carbon-carbon double bond, or the simultaneous reduction of both functionalities. Various reducing agents, including lithium aluminum hydride, sodium borohydride (B1222165) in the presence of transition metal catalysts, and catalytic hydrogenation, have been employed to achieve different outcomes. wikipedia.org For example, reduction with lithium aluminum hydride typically yields the corresponding amine, while other methods can lead to the formation of oximes or ketones. wikipedia.orgnih.gov The development of mild and selective reduction protocols remains an active area of research.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-methoxy-2-[(E)-2-nitroprop-1-enyl]benzene | |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.20 g/mol | |

| CAS Number | 58645-50-4 | |

| Canonical SMILES | C/C(=C\C1=CC=CC=C1OC)/N+[O-] | |

| InChI | InChI=1S/C10H11NO3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-7H,1-2H3/b8-7+ | |

| InChIKey | OFYVONMDKJKATB-BQYQJAHWSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-methoxy-2-[(E)-2-nitroprop-1-enyl]benzene |

InChI |

InChI=1S/C10H11NO3/c1-8(11(12)13)7-9-5-3-4-6-10(9)14-2/h3-7H,1-2H3/b8-7+ |

InChI Key |

OFYVONMDKJKATB-BQYQJAHWSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1OC)/[N+](=O)[O-] |

Canonical SMILES |

CC(=CC1=CC=CC=C1OC)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Methoxyphenyl 2 Nitropropene and Its Analogues

Optimized Henry Reaction Protocols for Nitroalkene Synthesis

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that serves as a primary route for the synthesis of β-nitro alcohols, which are precursors to nitroalkenes like 1-(2-methoxyphenyl)-2-nitropropene. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org

Catalytic Systems and Reaction Environment Optimization

The synthesis of this compound typically begins with the Henry reaction between 2-methoxybenzaldehyde (B41997) and nitroethane. wikipedia.org The choice of catalyst and reaction conditions is crucial for maximizing the yield of the intermediate β-nitro alcohol and facilitating its subsequent dehydration to the desired nitroalkene.

Recent advancements have focused on the development of more sophisticated catalytic systems to enhance efficiency and selectivity. These include the use of metal complexes and heterogeneous catalysts. For example, copper complexes have been shown to be effective catalysts for asymmetric Henry reactions, although catalyst loading can be a factor. mdpi.comosti.gov The reaction environment, including the solvent, can also play a significant role. While solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) can sometimes inhibit the reaction, solvent-free conditions or the use of aqueous media have been explored as greener alternatives. tandfonline.com

Table 1: Catalytic Systems for the Henry Reaction

| Catalyst System | Reactants | Key Features | Reference |

| n-Butylamine | Benzaldehyde, Nitroethane | Favors formation of 1-phenyl-2-nitropropene. | youtube.com |

| Copper(II) acetate-bis(oxazoline) | Various aldehydes, Nitromethane | Enantioselective, high yields. | organic-chemistry.org |

| Chiral Diamine-Cu(OAc)2 Complex | Various aldehydes, Nitromethane | Practical asymmetric synthesis. | organic-chemistry.org |

| Imidazole | Various aldehydes, Nitroalkanes | Efficient in aqueous media or solvent-free conditions. | tandfonline.com |

| Rhodium complex | Aldehydes, Nitroethane | Diastereoselective, though yields can vary. |

Stereochemical Control in Nitroaldol Condensation

A significant challenge in the Henry reaction is controlling the stereochemistry, as the reaction can produce a mixture of diastereomers and enantiomers due to its reversibility and the potential for epimerization. wikipedia.org The development of asymmetric Henry reactions has been a major focus of research to obtain enantiomerically enriched products.

Chiral metal catalysts are frequently used to induce stereoselectivity. wikipedia.org These catalysts typically involve a metal center, such as copper or zinc, coordinated to a chiral organic ligand. wikipedia.org The catalyst facilitates the reaction by bringing the nitroalkane and aldehyde together in a specific orientation, favoring the formation of one stereoisomer over the other. wikipedia.org For example, chiral copper(II) complexes with ligands like N,N'-bis(2-pyridylmethylidene)-(R,R)-1,2-cyclohexanediamine have been evaluated for the asymmetric Henry reaction, though enantiomeric excesses can vary. The choice of solvent can also influence the enantioselectivity, with different alcohols sometimes leading to different enantiomeric excesses.

Novel Catalytic Approaches for Nitroalkene Formation

Beyond traditional base catalysis, novel catalytic approaches, including organocatalysis and transition metal catalysis, have emerged as powerful tools for the synthesis of nitroalkenes and their derivatives with high levels of control.

Organocatalysis and Asymmetric Synthesis of Nitropropene Derivatives

Organocatalysis, the use of small, chiral organic molecules as catalysts, has become a prominent strategy for asymmetric synthesis. rsc.orgbeilstein-journals.orgnih.gov In the context of nitroalkene synthesis, organocatalysts can activate the reactants and control the stereochemical outcome of the reaction. nih.govmdpi.com

For example, chiral pyrrolidine (B122466) catalysts, often used with an acidic co-catalyst, can promote the Michael addition of aldehydes to nitroalkenes with high enantioselectivity. nih.gov This approach is valuable for generating synthetically useful intermediates. Diphenylprolinol silyl (B83357) ethers are another class of organocatalysts that have been successfully employed in the asymmetric Michael reaction of aldehydes and nitroalkenes. orgsyn.org These catalysts operate by forming an enamine intermediate with the aldehyde, which then reacts with the nitroalkene. orgsyn.org The bulky nature of the catalyst shields one face of the enamine, directing the attack of the nitroalkene to the other face and thus controlling the stereochemistry. orgsyn.org

Table 2: Organocatalysts for Asymmetric Nitroalkene Synthesis

| Organocatalyst | Reaction Type | Key Features | Reference |

| Chiral Pyrrolidine | Michael Addition | High enantioselectivity with an acidic co-catalyst. | nih.gov |

| Diphenylprolinol Silyl Ether | Michael Addition | Excellent enantioselectivity via enamine intermediate. | orgsyn.org |

| Cinchona Alkaloid-derived Primary Amine | Michael Addition | High enantioselectivity and chemical efficiency. | nih.gov |

Transition Metal-Catalyzed Synthetic Routes

Transition metal complexes are widely used as catalysts in the synthesis of nitroalkenes due to their ability to act as Lewis acids and facilitate bond formation. Copper complexes, in particular, have been extensively studied for the asymmetric Henry reaction. mdpi.comnih.gov For instance, a catalyst system generated in situ from a chiral tetrahydrosalen ligand and a copper(I) salt has proven to be an efficient catalyst, producing nitroaldol products in high yield and with good stereoselectivity. nih.gov

Other metals like zinc, cobalt, and chromium have also been employed in chiral metal catalysts for the Henry reaction. wikipedia.org These catalysts function by coordinating to both the nitro group and the carbonyl oxygen, creating a chiral environment that directs the stereochemical course of the reaction. wikipedia.org The development of bimetallic catalytic systems, where two metal centers work cooperatively, has also shown promise in enhancing catalytic activity. osti.gov

Regiospecificity and Stereoselectivity Considerations in Synthesis

Achieving high levels of regiospecificity and stereoselectivity is a primary goal in the synthesis of this compound and its analogues. masterorganicchemistry.commdpi.commdpi.com Regioselectivity in this context refers to the specific placement of the nitro group and the double bond, while stereoselectivity pertains to the preferential formation of one stereoisomer over others. masterorganicchemistry.com

In the Henry reaction, the initial addition of the nitronate to the aldehyde is generally regioselective, forming the β-nitro alcohol. The subsequent dehydration step to form the nitroalkene must also be controlled to ensure the desired double bond position.

Stereoselectivity, particularly enantioselectivity, is a more complex challenge. wikipedia.org The inherent reversibility of the Henry reaction can lead to racemization. wikipedia.org To overcome this, strategies such as using chiral catalysts are employed. wikipedia.org The stereochemical outcome is influenced by the transition state geometry, which is governed by factors like steric hindrance and dipole minimization between the nitro group and the carbonyl oxygen. wikipedia.org In asymmetric catalysis, the chiral catalyst imposes a specific spatial arrangement on the reactants, leading to the preferential formation of one enantiomer. wikipedia.org The choice of catalyst, ligand, metal salt, and reaction conditions are all critical factors in achieving high stereoselectivity. nih.gov

Green Chemistry Principles in Nitropropene Synthesis

The pursuit of environmentally benign chemical processes has led to the development of several green synthetic strategies for the production of nitropropenes. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency compared to traditional synthetic routes. The primary method for synthesizing this compound is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of 2-methoxybenzaldehyde with nitroethane. wikipedia.orgscirp.org Green approaches to this reaction focus on alternative energy sources, solvent-free conditions, and the use of recyclable catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov By using microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating methods. researchgate.net For the synthesis of nitropropenes, microwave irradiation can facilitate the Henry reaction under solvent-free conditions, which is a significant environmental advantage. researchgate.net The use of a catalyst, such as ammonium (B1175870) acetate (B1210297), is often employed to drive the reaction. researchgate.net This approach avoids the use of large volumes of polluting nitrohydrocarbons that can act as both reactant and solvent in traditional methods.

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for nitropropene synthesis. mdpi.commdpi.com Ultrasound irradiation enhances chemical reactivity through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This process generates localized high temperatures and pressures, leading to a significant acceleration of the reaction rate. mdpi.com Ultrasound-assisted synthesis of nitroalkenes can often be carried out in greener solvents, such as ethanol-water mixtures, and can lead to improved yields in shorter reaction times compared to silent (non-irradiated) conditions. researchgate.net

Conducting reactions without a solvent, or under neat conditions, is a cornerstone of green chemistry as it eliminates solvent waste, which is a major contributor to pollution from chemical processes. The Henry reaction for the synthesis of nitropropenes has been successfully performed under solvent-free conditions, frequently in conjunction with microwave irradiation. researchgate.netresearchgate.net Supported catalysts, such as solid-supported bases, can be employed in these solvent-free systems, which can often be recovered and reused, further enhancing the green credentials of the synthesis. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, which reduces air pollution. auctoresonline.orgdcu.ie They can act as both the solvent and the catalyst in chemical reactions. auctoresonline.org In the context of nitropropene synthesis, basic ionic liquids have been shown to effectively catalyze condensation reactions. auctoresonline.org Furthermore, task-specific ionic liquids, such as 2-hydroxyethylammonium formate, have been developed to promote the condensation of aldehydes with nitroalkanes at room temperature, offering a non-hazardous and recyclable reaction medium. organic-chemistry.org The development of heterogeneous and recyclable catalysts, such as layered double hydroxides or polymer-supported bases, also represents a significant step towards a more sustainable synthesis of nitropropenes by simplifying product purification and reducing catalyst waste. researchgate.netuniv-amu.fr

The following tables provide representative data on the green synthesis of nitropropenes, illustrating the advantages of these modern techniques.

Table 1: Comparison of Conventional and Green Synthetic Methods for Nitroalkene Synthesis

| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

| Conventional | n-Butylamine | Ethanol (B145695) | 8 hours | 64% | scribd.com |

| Microwave-Assisted | Ammonium Acetate | Solvent-Free | 1 hour | 94% | organic-chemistry.org |

| Ultrasound-Assisted | β-alanine | DMF | 1 hour | 94% | organic-chemistry.org |

| Ionic Liquid | 2-Hydroxyethylammonium Formate | None (IL is solvent) | Room Temp | High | organic-chemistry.org |

This table presents generalized data for the synthesis of nitroalkenes via the Henry reaction to illustrate the advantages of green chemistry principles. Specific results for this compound may vary.

Table 2: Detailed Research Findings on Microwave-Assisted Henry Reactions

| Aldehyde | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |

| 2-Thiophenecarboxaldehyde | NH4OAc | 250 | 60 | High | organic-chemistry.org |

| Various Aromatic Aldehydes | Lactic Acid | Not Specified | Short | Good | auctoresonline.org |

| Benzaldehyde | NaOH | Not Specified | 2 | 98% | researchgate.net |

| 4-Methoxybenzaldehyde | NaOH | Not Specified | 2 | 100% | researchgate.net |

This table showcases findings for microwave-assisted condensation reactions, including the Henry reaction and related aldol (B89426) condensations, for various aromatic aldehydes.

Mechanistic Investigations of Chemical Transformations of 1 2 Methoxyphenyl 2 Nitropropene

Reduction Chemistry: Selectivity and Pathway Divergence

The reduction of 1-(2-methoxyphenyl)-2-nitropropene is a key transformation that can lead to several distinct product classes, including amines, nitroalkanes, ketones, and oximes. The outcome of the reduction is highly dependent on the choice of reducing agent, catalyst, and reaction conditions, which allows for significant selectivity and pathway divergence. This versatility makes it a valuable intermediate in synthetic chemistry.

Chemoselective Reduction of the Nitro Group to Amine Functionalities

The complete reduction of both the nitro group and the carbon-carbon double bond of β-methyl-β-nitrostyrenes like this compound yields the corresponding phenylisopropylamine. This transformation is a cornerstone in the synthesis of various compounds. wikipedia.orgnih.gov A variety of reducing systems have been developed to achieve this efficiently.

Common methods involve powerful reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation over metals such as Raney nickel or palladium. wikipedia.org For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol (B145695), sometimes with an acid catalyst, is a well-established procedure. google.com

More recently, methodologies focusing on milder and more selective reagents have been explored. A combination of sodium borohydride (B1222165) (NaBH₄) with a copper(II) chloride (CuCl₂) catalyst has proven effective for the one-pot reduction of substituted β-nitrostyrenes to phenethylamines and phenylisopropylamines in high yields (62-83%) and short reaction times (10-30 minutes). nih.govbeilstein-journals.orgchemrxiv.org This system is notable for its operational simplicity and tolerance of other functional groups, such as aromatic halides. chemrxiv.org The proposed mechanism involves the reduction of Cu(II) to active Cu(0) nanoparticles by NaBH₄, which then facilitates the reduction. chemrxiv.org

Furthermore, earth-abundant metal catalysts, such as simple iron(III) complexes paired with silanes like triethoxysilane, have been developed for the chemoselective reduction of nitro groups. researchgate.net These systems show high selectivity for the nitro group over other reducible functionalities like ketones, esters, and nitriles. researchgate.net

| Reagent/Catalyst System | Product Type | Key Features | Citations |

| LiAlH₄ | Amine | Powerful, non-selective reducing agent. | wikipedia.org |

| H₂ / Raney Ni | Amine | Classic catalytic hydrogenation method. | wikipedia.org |

| H₂ / Pd/C | Amine | Widely used, effective catalytic hydrogenation. | google.com |

| NaBH₄ / CuCl₂ | Amine | Fast, high-yielding, mild conditions. | nih.govbeilstein-journals.orgchemrxiv.org |

| Iron(III) catalyst / Silane | Amine | High chemoselectivity for the nitro group. | researchgate.net |

Selective Reduction of the Carbon-Carbon Double Bond: From Nitroalkenes to Nitroalkanes

Isolating the corresponding saturated nitroalkane, 1-(2-methoxyphenyl)-2-nitropropane, can be achieved by selectively reducing the carbon-carbon double bond while leaving the nitro group intact. This transformation is typically accomplished using sodium borohydride (NaBH₄) without the addition of transition metal catalysts. wikipedia.orgnih.govbeilstein-journals.org The reaction, first reported in the 1960s, provides a direct route to nitroalkanes from nitroalkenes. nih.govbeilstein-journals.org These saturated nitro compounds are stable intermediates that can be isolated and used in further synthetic steps.

Reductive Transformations to Carbonyl Compounds and Oximes

The nitroalkane intermediate, 1-(2-methoxyphenyl)-2-nitropropane, can be further converted into the corresponding ketone, 1-(2-methoxyphenyl)propan-2-one. This is typically achieved through a hydrolysis reaction of the nitro group, for example, using hydrogen peroxide and potassium carbonate. wikipedia.org This two-step sequence from the nitroalkene (selective C=C reduction followed by nitro group hydrolysis) provides an alternative to other methods of ketone synthesis. Another route involves reduction with iron in the presence of an acid catalyst like HCl, which leads to an intermediate that hydrolyzes to the ketone. wikipedia.org

Alternatively, nitroalkenes can be partially reduced to form oximes. Reagents such as tin(II) chloride (SnCl₂) are known to convert nitroalkenes into the corresponding oximes under either acidic or basic conditions.

Enantioselective and Diastereoselective Reduction Strategies

Achieving stereocontrol during the reduction of β-methyl-β-nitrostyrenes is a significant challenge, as the reduction to the amine creates a new chiral center. While direct enantioselective reduction of the prochiral nitroalkene is complex, stereocontrol is often achieved by other means, such as an asymmetric Michael addition followed by a non-stereoselective reduction of the resulting chiral nitroalkane. encyclopedia.pub

For substrates that contain a hydroxyl group, such as those that might be formed after a Henry (nitroaldol) reaction, diastereoselective reductions can be employed. The Narasaka-Prasad reduction, for example, allows for the highly diastereoselective reduction of β-hydroxy ketones to syn-1,3-diols. wikipedia.org This method uses a boron chelating agent (e.g., BBu₂OMe) with NaBH₄. The boron agent forms a six-membered ring intermediate with the substrate, directing the hydride attack from the less-hindered face to produce the syn product. wikipedia.org While this applies to β-hydroxy ketones, the principle of substrate-directed reduction is a key strategy in stereoselective synthesis.

Conjugate Addition Reactions: Exploiting Michael Acceptor Reactivity

The electron-withdrawing nature of the nitro group renders the β-carbon of this compound electrophilic, making it an excellent Michael acceptor. wikipedia.org This allows for the conjugate (or 1,4-) addition of a wide range of nucleophiles, forming a new carbon-carbon or carbon-heteroatom bond at the β-position. This reaction is a powerful tool for carbon skeleton elaboration. encyclopedia.pubwikipedia.org

Carbon-Nucleophile Michael Additions (e.g., Grignard Reagents, Enolates, Cyanides)

The addition of carbon-based nucleophiles is a fundamental method for forming new C-C bonds. wikipedia.org

Enolates: Soft, carbon-based nucleophiles such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate, 2,4-pentanedione) readily add to nitrostyrenes in a classic Michael reaction. libretexts.orgresearchgate.net These reactions can be promoted by organocatalysts, such as those based on primary amines or thioureas, sometimes under solvent-free conditions. encyclopedia.pub The resulting adducts are highly functionalized molecules containing both a nitro group and a dicarbonyl moiety, which are valuable for further transformations.

Grignard Reagents vs. Organocuprates: The choice of organometallic reagent is crucial. "Hard" nucleophiles like Grignard reagents (R-MgBr) typically favor direct (1,2-) addition to the carbonyl group of an α,β-unsaturated ketone. In the case of nitroalkenes, their reactivity can be complex. In contrast, "soft" nucleophiles like organocuprates (R₂CuLi, Gilman reagents) are classic reagents for effecting 1,4-conjugate addition to Michael acceptors.

Cyanide: The cyanide ion (CN⁻) is another effective carbon nucleophile for conjugate addition to α,β-unsaturated systems. libretexts.org The addition of cyanide to nitroalkenes provides a direct route to β-nitro nitriles. This transformation can be catalyzed, and asymmetric versions have been developed for related α,β-unsaturated systems using chiral catalysts, such as (salen)Al(III) complexes, to yield chiral nitrile products with high enantioselectivity. organic-chemistry.org The generation of HCN in situ from sources like trimethylsilyl (B98337) cyanide (TMSCN) is often employed. organic-chemistry.org

Heteroatom-Nucleophile Michael Additions (e.g., Aza-Michael Additions)

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. nih.gov In the context of this compound, the electron-withdrawing nitro group activates the double bond, making it susceptible to attack by nucleophiles. Heteroatom-nucleophiles, such as amines (aza-Michael addition) and alcohols (oxa-Michael addition), are particularly effective in this reaction.

The aza-Michael addition involves the reaction of an amine with an activated alkene. pkusz.edu.cnrsc.org This reaction is a powerful tool for the synthesis of nitrogen-containing compounds. pkusz.edu.cnnih.gov For instance, the reaction of anilines with nitroolefin enoates, in the presence of chiral bifunctional thiourea (B124793) catalysts, provides an efficient route to polysubstituted chiral 4-aminobenzopyrans. nih.gov This reaction proceeds with high yields and excellent stereoselectivities, highlighting the utility of organocatalysis in controlling the stereochemical outcome of the aza-Michael addition. nih.gov

The mechanism of the phosphine-catalyzed oxa-Michael addition has been investigated, revealing that the proton transfer step to stabilize the initially formed carbanion is rate-determining. researchgate.net While specific studies on this compound are not detailed in the provided results, the general principles of heteroatom-Michael additions are applicable. The reaction of various amines with nitroalkenes can proceed efficiently, sometimes even without a catalyst, to produce a variety of functionalized amine products. researchgate.net

Catalytic Asymmetric Michael Additions

The development of catalytic asymmetric Michael additions has enabled the synthesis of chiral molecules with high enantioselectivity. rsc.orgorganic-chemistry.org Organocatalysis has emerged as a powerful strategy in this area, with various chiral catalysts being employed to control the stereochemical outcome of the reaction. rsc.orgmdpi.com

For example, novel bifunctional pyrrolidine-based organocatalysts have been shown to be highly efficient for the asymmetric Michael addition of carbonyl compounds to nitroolefins, yielding products with high diastereoselectivity and enantioselectivity. rsc.org Similarly, simple trans-4-hydroxyprolylamides have been used to catalyze the asymmetric Michael addition of aldehydes to nitroalkenes with high efficiency and stereocontrol. organic-chemistry.org Chiral (R, R)-1,2-diphenylethylenediamine (DPEN) derivatives have also been developed as bifunctional organocatalysts for the asymmetric Michael addition of aromatic ketones to trans-β-nitroalkene compounds. mdpi.com

In the context of aza-Michael additions, chiral N-heterocyclic carbenes (NHCs) have been utilized as noncovalent organocatalysts to promote highly selective reactions between primary alkyl amines and β-trifluoromethyl β-aryl nitroolefins. pkusz.edu.cn This approach, which relies on HOMO-raising activation, allows for the synthesis of chiral trifluoromethylated amines in high yields and with excellent enantioselectivity. pkusz.edu.cn

Cycloaddition Chemistry: Diverse Heterocyclic Construction

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. libretexts.org this compound, with its activated double bond, can participate in various cycloaddition reactions, leading to the formation of diverse heterocyclic structures.

[4+2] Diels-Alder Cycloadditions as Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene, to form a cyclohexene (B86901) derivative. wikipedia.orgorganic-chemistry.org The reaction is facilitated by electron-withdrawing groups on the dienophile, making nitroalkenes like this compound excellent candidates for this transformation. organic-chemistry.org The reaction proceeds in a concerted manner and is highly stereospecific. wikipedia.org

While the provided search results discuss the general principles of the Diels-Alder reaction and its application in forming six-membered rings, specific examples involving this compound are not detailed. wikipedia.orgorganic-chemistry.orgresearchgate.net However, the reactivity of similar nitroalkenes suggests that it would readily participate as a dienophile in Diels-Alder reactions. For instance, methyl-2-(2-nitrophenyl)acrylate undergoes a Diels-Alder reaction with 2-trimethylsiloxy-1,3-butadiene. nih.gov

[3+2] Dipolar Cycloadditions with Nitroalkenes

The 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgmdpi.com Nitroalkenes are effective dipolarophiles in these reactions due to their electron-deficient nature. This reaction provides a versatile route to a wide range of five-membered heterocycles. wikipedia.org

Various 1,3-dipoles, such as nitrones, azides, and azomethine ylides, can be employed in these cycloadditions. wikipedia.orgmdpi.com For example, the cycloaddition of nitrones with alkenes is a well-established method for the synthesis of isoxazolidines. mdpi.com The reaction of cyclic nitrones with acetylenes has been shown to be highly stereospecific and regiospecific. rsc.org While specific examples with this compound are not explicitly mentioned, its electron-deficient double bond makes it a suitable substrate for such reactions. The diastereoselectivity of 1,3-dipolar cycloadditions can be influenced by the electronic properties of the reactants and the reaction conditions. rsc.org

Tandem and Cascade Cycloaddition Reactions

Tandem or cascade reactions involve two or more consecutive reactions in which the subsequent reaction is triggered by the functionality formed in the previous step. wikipedia.org These reactions are highly efficient as they allow for the construction of complex molecules in a single operation without the need to isolate intermediates. wikipedia.org

An example of a cascade reaction involving a Michael addition is the enantioselective synthesis of polysubstituted 4-aminobenzopyrans through a catalytic asymmetric aza-Michael-Michael addition cascade of anilines to nitroolefin enoates. nih.gov Another example is the domino Michael/Henry reaction of succinaldehyde (B1195056) and a nitroalkene to form a cyclopentane (B165970) derivative, which is a formal [3+2] cycloaddition. orgsyn.org

Intramolecular 1,3-dipolar cycloadditions can also be part of a cascade sequence. For instance, the synthesis of a tricyclic intermediate for histrionicotoxin (B1235042) alkaloids involves the spontaneous intramolecular 1,3-dipolar cycloaddition of a nitrone generated in situ. nih.gov

Further Advanced Reactivity Patterns and Synthetic Utilities

The reactivity of nitroalkenes extends beyond Michael additions and cycloadditions. An unexpected cascade cyclization of ortho-nitro-substituted chalcones, triggered by the conjugate addition of a cyanide anion, leads to the formation of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles. ku.edu This transformation involves an intramolecular attack of an enolate on the nitro group. ku.edu

The synthetic utility of these reactions is vast. For example, the products of asymmetric Michael additions can be converted into valuable compounds like baclofen, a muscle relaxant, and phenibut, a sleep inducer. mdpi.com The Diels-Alder reaction is a cornerstone in the synthesis of natural products and new materials. wikipedia.org Similarly, 1,3-dipolar cycloadditions are a key method for synthesizing a wide array of biologically active heterocyclic compounds. mdpi.com

Oxidative Transformations

The oxidative transformation of nitroalkenes such as this compound can be a valuable method for the synthesis of carbonyl compounds. The carbon-carbon double bond in the nitropropene moiety is susceptible to oxidative cleavage by strong oxidizing agents. One of the most versatile and powerful oxidizing agents for such transformations is permanganate (B83412). nitrkl.ac.in The oxidation of alkenes by permanganate is known to proceed through the formation of a cyclic manganese(V) intermediate. nitrkl.ac.in In the case of substrates like cinnamic acid, this process involves a cis-attack of the permanganate on the double bond, leading to a cyclic intermediate that subsequently decomposes. nitrkl.ac.in

The presence of the nitro group, which is strongly electron-withdrawing, deactivates the aromatic ring, making it less susceptible to oxidation. stackexchange.com This selectivity allows for the preferential oxidation of the alkene double bond. The reaction of this compound with an oxidizing agent like potassium permanganate (KMnO₄) or ozone (O₃) followed by a reductive or oxidative workup would be expected to cleave the double bond, yielding 2-methoxybenzaldehyde (B41997). The specific conditions, such as solvent, temperature, and pH, would be critical in controlling the reaction and maximizing the yield of the desired aldehyde. In acidic media, permanganate is a very strong oxidant, typically reduced to colorless manganese(II) ions. youtube.com In neutral or alkaline conditions, it is often reduced to a brown precipitate of manganese(IV) oxide. youtube.com

Table 1: Hypothetical Oxidative Cleavage of this compound

| Oxidizing Agent | Proposed Intermediate | Expected Product |

| KMnO₄/H⁺ | Cyclic Manganese(V) Ester | 2-Methoxybenzaldehyde |

| 1. O₃; 2. Zn/H₂O | Molozonide/Ozonide | 2-Methoxybenzaldehyde |

Rearrangement Reactions

The rearrangement reactions of this compound can be initiated through various means, with photochemical methods being a significant area of investigation for related nitrostyrene (B7858105) compounds. The irradiation of β-nitrostyrenes with visible light can induce a [2+2] photocycloaddition with olefins, leading to the formation of nitro-substituted cyclobutanes. nih.govthieme-connect.com These reactions have been shown to proceed with moderate to good yields and can be promoted by long-wavelength light. nih.govthieme-connect.com The mechanism is thought to involve the formation of a 1,4-diradical as a key intermediate. thieme-connect.com For this compound, a similar photochemical reaction in the presence of an olefin could be expected to yield a corresponding cyclobutane (B1203170) derivative. The diastereoselectivity of such reactions is often a key aspect, with the major diastereoisomer typically showing a trans configuration between the nitro and aryl groups. thieme-connect.com

Acid-catalyzed rearrangements represent another potential transformation pathway. For instance, substituted o-nitrophenols undergo intramolecular rearrangement in strong acids like trifluoromethanesulphonic acid. rsc.org While structurally different, this demonstrates the potential for nitro-group migration under acidic conditions. A more closely related example is the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, which can lead to the formation of oxalamides through a novel rearrangement sequence. rsc.org This suggests that under specific acidic conditions, this compound or its derivatives could undergo complex skeletal rearrangements.

Table 2: Potential Rearrangement Reactions of this compound

| Reaction Type | Conditions | Potential Product Class |

| Photochemical [2+2] Cycloaddition | Visible Light (e.g., λ = 419 nm), Olefin | Substituted Cyclobutanes |

| Acid-Catalyzed Rearrangement | Strong Acid (e.g., Trifluoromethanesulphonic acid) | Rearranged Isomers |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a significant class of transformations for compounds like this compound.

The Heck reaction , which couples an unsaturated halide with an alkene, is a cornerstone of palladium catalysis. wikipedia.orglibretexts.org A variation of this, the denitrative Mizoroki-Heck reaction, allows for the use of nitroarenes as coupling partners with alkenes, catalyzed by a palladium/BrettPhos system. researchgate.net This opens the possibility of using the nitro-functionalized aromatic ring of this compound in Heck-type couplings, potentially leading to the formation of more complex stilbene-like structures. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-nitro bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The Suzuki-Miyaura coupling is another prominent palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide or triflate. libretexts.orgharvard.edu This reaction is known for its versatility and functional group tolerance. While direct Suzuki coupling of a nitroalkene's vinylic position is less common, the aryl group of this compound could be functionalized with a leaving group (e.g., bromine or triflate) to participate in Suzuki couplings. Conversely, if the molecule were converted to an organoboron species, it could act as the nucleophilic partner. Nickel catalysts have also been explored for Suzuki-Miyaura couplings, particularly with less reactive electrophiles like aryl carbamates and sulfamates, offering an alternative to palladium. nih.govrsc.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate, catalyzed by palladium complexes with specialized phosphine (B1218219) ligands like BINAP. researchgate.net This methodology is tolerant of various functional groups, including nitro groups, when an appropriate base such as cesium carbonate is used. researchgate.net This suggests that a halogenated derivative of this compound could be successfully coupled with a range of primary or secondary amines to introduce a new amino substituent on the aromatic ring.

Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Example) | Potential Product Type |

| Denitrative Heck Reaction | Nitroarene, Alkene | Pd/BrettPhos | Substituted Stilbenes |

| Suzuki-Miyaura Coupling | Organoboron, Organohalide | Pd(OAc)₂/SPhos, NiCl₂(PCy₃)₂ | Biaryls, Conjugated Systems |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd₂(dba)₃/BINAP | Aryl Amines |

Spectroscopic and Chromatographic Techniques for Characterization and Purity Assessment of 1 2 Methoxyphenyl 2 Nitropropene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the precise structure of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional NMR techniques, specifically ¹H and ¹³C NMR, are the initial and most crucial steps in the structural confirmation of 1-(2-Methoxyphenyl)-2-nitropropene.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the vinyl proton, and the methyl group protons are observed. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are characteristic of the molecule's structure.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, vinylic, methyl, methoxy).

The following table summarizes typical ¹H and ¹³C NMR spectral data for this compound, often recorded in a deuterated solvent like chloroform (B151607) (CDCl₃). rsc.orgnih.gov

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic CH | 6.80 - 7.50 (m) | 110.0 - 132.0 |

| Methoxy (OCH₃) | ~3.85 (s) | ~55.5 |

| Vinylic CH | ~8.10 (s) | 135.0 - 145.0 |

| Methyl (CH₃) | ~2.50 (s) | ~14.0 |

| C=C (nitro-substituted) | - | 145.0 - 155.0 |

| C-O (aromatic) | - | 157.0 - 159.0 |

| C (aromatic, substituent-bearing) | - | 120.0 - 125.0 |

| Note: 's' denotes a singlet and 'm' denotes a multiplet. The exact chemical shifts can vary slightly depending on the solvent and the specific instrument used. |

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To gain deeper insights into the molecular architecture of this compound, a suite of two-dimensional (2D) NMR experiments is often employed. slideshare.netyoutube.comsdsu.edu These experiments reveal correlations between different nuclei, providing unambiguous evidence for atomic connectivity and spatial proximity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com This is invaluable for definitively assigning the ¹³C signals based on the more easily assigned ¹H signals. For instance, the proton signal of the methoxy group would show a cross-peak with the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the molecule's three-dimensional structure and stereochemistry. researchgate.net

Stereochemical and Conformational Analysis via NMR

For molecules with stereoisomers, such as the (E) and (Z) isomers of this compound, NMR spectroscopy is a powerful tool for differentiation. The IUPAC name for the (E) isomer is 1-methoxy-2-[(E)-2-nitroprop-1-enyl]benzene. nih.gov The spatial arrangement of the substituents around the double bond influences the chemical shifts of the nearby protons and carbons. The Nuclear Overhauser Effect (NOE) is particularly useful in this regard. For instance, in the (E)-isomer, an NOE might be observed between the vinylic proton and the ortho-protons of the phenyl ring, while in the (Z)-isomer, an NOE would be expected between the vinylic proton and the methyl group protons. Conformational preferences of the methoxy group relative to the nitropropene side chain can also be investigated through advanced NMR studies.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for identifying and quantifying impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.gov This is particularly useful for the analysis of volatile compounds like this compound. In a GC-MS analysis, the sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (corresponding to the intact molecule) and a series of fragment ion peaks.

The fragmentation pattern of this compound in GC-MS provides structural information. Common fragmentation pathways for nitroalkenes can include the loss of the nitro group (NO₂) or the methoxy group (OCH₃). youtube.com The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (193.20 g/mol ). nih.gov

GC-MS is also a powerful tool for impurity profiling. thermofisher.comamazonaws.com By separating the impurities from the main compound, it is possible to obtain their individual mass spectra and tentatively identify them based on their fragmentation patterns and comparison to spectral libraries.

The following table shows a hypothetical GC-MS data summary for this compound.

| Retention Time (min) | Proposed Identity | Key m/z values |

| 12.5 | This compound | 193 (M+), 178, 162, 147, 131, 115, 91, 77 |

| 10.2 | Impurity A (e.g., starting material) | Varies |

| 14.8 | Impurity B (e.g., side-product) | Varies |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. nih.govnih.gov This high accuracy allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₀H₁₁NO₃), the calculated exact mass is 193.0739 g/mol . nih.gov An HRMS measurement that is very close to this value provides strong evidence for the compound's identity.

HRMS is particularly valuable for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars). This is crucial in impurity profiling, where an impurity might have a very similar molecular weight to the main compound. thermofisher.com The high resolving power of HRMS can separate the signals from these closely related species, allowing for their individual identification and characterization.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

In the analysis of a related compound, 1-phenyl-2-nitropropene, FT-IR and FT-Raman spectra were recorded in the solid phase over the ranges of 4000–400 cm⁻¹ and 4000–100 cm⁻¹, respectively. nih.gov For this compound, characteristic vibrational bands are expected that correspond to its specific structural features. The FT-IR and Raman spectra would prominently feature bands associated with the nitro group (NO₂), the carbon-carbon double bond (C=C) of the propenyl chain, and the methoxy (O-CH₃) and aromatic functionalities of the phenyl ring.

Key expected vibrational frequencies for this compound include:

Asymmetric and symmetric NO₂ stretching: These are typically strong bands in the infrared spectrum and are crucial for identifying the nitro functionality.

C=C stretching: The alkene double bond will give rise to a characteristic band.

Aromatic C-H and C=C stretching: Multiple bands are expected in the fingerprint region corresponding to the vibrations of the benzene (B151609) ring.

Aliphatic C-H stretching and bending: Vibrations associated with the methyl group of the nitropropene moiety and the methoxy group.

C-O stretching: The ether linkage of the methoxy group will have a characteristic stretching frequency.

Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP, can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the precise assignment of spectral bands. nih.govnih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1385 |

| Alkene (C=C) | Stretch | 1620 - 1680 |

| Aromatic (C=C) | Stretch | 1450 - 1600 (multiple bands) |

| Methoxy (C-O) | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For conjugated systems like this compound, UV-Vis spectroscopy can provide information about the extent of conjugation and the presence of chromophores. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of a similar compound, 1-phenyl-2-nitropropene, was recorded in an ethanol (B145695) solution in the range of 200–800 nm. nih.gov For this compound, the spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and the conjugated nitropropenyl side chain. The methoxy group, being an auxochrome, can influence the position and intensity of these absorption bands. In a study of methoxy-substituted acetophenones, it was noted that such compounds absorb in the UV region. science-softcon.de For instance, the UV-Vis spectrum of 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one shows a maximum absorption at 342 nm, which is attributed to an n-π* transition. researchgate.net

The analysis of UV-Vis spectra can be enhanced by theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the electronic transitions and their corresponding wavelengths. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Features |

| π → π | 250 - 350 | Conjugated system of the aromatic ring and nitropropenyl group |

| n → π | 300 - 400 | Excitation of non-bonding electrons on the oxygen atoms of the nitro and methoxy groups |

X-ray Crystallography for Definitive Solid-State Structural Determination

For this compound, a single crystal X-ray diffraction analysis would yield crucial data, including:

Crystal system and space group: Describing the symmetry of the crystal lattice.

Unit cell parameters: The dimensions of the repeating unit of the crystal.

Atomic coordinates: The precise position of each atom in the unit cell.

Bond lengths and angles: Providing definitive structural information.

Torsional angles: Describing the conformation of the molecule, particularly the rotation around the bond connecting the phenyl ring and the propenyl group.

Table 3: Illustrative Crystallographic Data for a Related Compound, (E)-1-(4-methoxyphenyl)-2-nitropropene nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 7.3870 |

| b (Å) | 10.719 |

| c (Å) | 12.325 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. For this compound, various chromatographic methods are applicable.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For this compound, a TLC analysis would involve spotting a solution of the compound onto a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system (eluent). The choice of eluent is critical and is determined empirically to achieve good separation. The position of the compound on the developed plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally show a single spot on the TLC plate.

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. biosynth.com The stationary phase, typically silica gel, is packed into a column, and the mixture is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. Flash chromatography is a variation of column chromatography that uses pressure to speed up the elution process, allowing for faster and more efficient separations. These techniques are crucial for isolating pure this compound after its synthesis.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique used for the separation, identification, and quantification of compounds in a mixture. mdpi.com Reversed-phase HPLC (RP-HPLC) is a common mode where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com

For the analysis of this compound, an RP-HPLC method would be developed. The method would be optimized by adjusting parameters such as the mobile phase composition (including the use of additives like phosphoric acid or formic acid), flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time. sielc.comsielc.com The purity of the compound can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. HPLC is also suitable for quantitative analysis, which is essential for quality control. nih.govmdpi.com

Table 4: Typical Parameters for HPLC Analysis of Aromatic Compounds

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV-Vis (set at a λmax of the analyte) |

| Flow Rate | 0.5 - 2.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Computational and Theoretical Chemistry Studies of 1 2 Methoxyphenyl 2 Nitropropene Reactivity

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties. For 1-(2-methoxyphenyl)-2-nitropropene, these calculations reveal how the interplay between the methoxy (B1213986), phenyl, and nitropropene groups dictates its reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules. It is favored for its balance of accuracy and computational cost. mdpi.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry), vibrational frequencies, and the distribution of electrons.

Table 1: Representative Ground State Properties of this compound (Illustrative Data) This table presents typical data that would be obtained from DFT calculations for illustrative purposes, based on values for analogous compounds.

| Property | Representative Value | Method |

| Total Energy | -688.45 Hartree | DFT/B3LYP/6-311G(d,p) |

| Dipole Moment | 4.52 Debye | DFT/B3LYP/6-311G(d,p) |

| Phenyl-Nitropropene Dihedral Angle | ~25-35 degrees | DFT/B3LYP/6-311G(d,p) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. numberanalytics.com

The energy of the HOMO is related to the ionization potential and signifies a molecule's ability to donate electrons (nucleophilicity). researchgate.net Conversely, the LUMO energy relates to the electron affinity and indicates the ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the methoxyphenyl ring, which is electron-rich. The LUMO would be concentrated on the electron-withdrawing nitropropene group. This distribution facilitates intramolecular charge transfer and dictates the molecule's behavior in reactions.

Table 2: Illustrative FMO Properties for this compound This table contains representative data derived from DFT calculations to illustrate typical FMO properties.

| Orbital | Energy (eV) | Description |

| EHOMO | -6.85 | Primarily located on the methoxyphenyl ring |

| ELUMO | -2.40 | Primarily located on the nitropropene moiety |

| HOMO-LUMO Gap (ΔE) | 4.45 | Indicates moderate reactivity |

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Local reactivity, on the other hand, is described by Fukui functions. These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing a site-selective map of reactivity. icm.edu.pl

Table 3: Representative Global Reactivity Descriptors (Illustrative Data) This table presents illustrative values for global reactivity descriptors calculated from HOMO and LUMO energies.

| Descriptor | Formula | Representative Value (eV) |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.625 |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.225 |

| Chemical Softness (S) | 1/η | 0.449 |

| Electrophilicity Index (ω) | χ²/2η | 4.80 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. mdpi.com It plots the electrostatic potential on the electron density surface.

Red regions (negative potential): Indicate electron-rich areas, such as around the oxygen atoms of the nitro group, which are prone to electrophilic attack. researchgate.net

Blue regions (positive potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. researchgate.net

Green regions: Represent neutral potential.

The MEP map for this compound would clearly show a strong negative potential around the nitro group, highlighting it as the primary site for reactions with nucleophiles.

Mechanistic Exploration through Transition State Modeling

Beyond ground-state properties, computational chemistry allows for the exploration of reaction mechanisms. This involves modeling the entire reaction coordinate, including reactants, products, and the high-energy transition state that connects them.

By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway and calculate the activation energy (energy barrier). wikipedia.org The transition state is a first-order saddle point on this surface, representing the maximum energy point along the minimum energy path.

For this compound, a common reaction is the reduction of the nitro group. wikipedia.org Transition state modeling could be used to compare different reduction pathways, for instance, using various reducing agents. The calculations would involve:

Optimizing the geometry of the reactants (e.g., the nitropropene and a hydride donor).

Locating the transition state structure for the key reaction step (e.g., hydride attack on the double bond).

Optimizing the geometry of the product.

The energy difference between the reactants and the transition state gives the activation energy barrier. A lower barrier indicates a faster reaction rate. This analysis provides a quantitative understanding of the reaction's feasibility and kinetics, guiding the selection of optimal reaction conditions.

Prediction and Rationalization of Regioselectivity and Stereoselectivity

In the absence of specific studies on this compound, a general understanding can be extrapolated from research on related nitroalkenes. Computational models, particularly DFT, are instrumental in predicting the preferred orientation of reactants leading to specific regioisomers and stereoisomers. This is typically achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy is considered the most favorable, and the resulting product is predicted to be the major one.

For example, in [3+2] cycloaddition reactions involving similar nitroalkenes, the regioselectivity is often governed by the electronic properties of the reactants. The analysis of Parr functions, which are derived from DFT calculations, can pinpoint the most nucleophilic and electrophilic sites within the reacting molecules, thereby predicting the most likely points of connection. Stereoselectivity, on the other hand, is often explained by analyzing the steric and electronic interactions in the transition state structures.

Solvent Effects on Reaction Mechanisms and Equilibria

The role of the solvent is a critical aspect of chemical reactivity that is effectively studied using computational methods. Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products to varying degrees. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the effect of the solvent environment on the electronic structure and energies of the species involved in a reaction.

For more detailed insights, explicit solvent models, where individual solvent molecules are included in the calculation, can be employed in molecular dynamics simulations. These simulations can reveal specific solvent-solute interactions, such as hydrogen bonding, and their impact on the reaction mechanism and equilibria. While the influence of different solvents on reactions of other nitroalkenes has been computationally explored, no such data exists for this compound.

Advanced Computational Methodologies (e.g., Ab Initio, Molecular Dynamics)

High-level computational methods provide a more accurate description of chemical systems. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a rigorous approach to studying reaction mechanisms. Coupled cluster (CC) methods, a type of ab initio calculation, are considered the "gold standard" for accuracy, although they are computationally expensive.

Molecular dynamics (MD) simulations, on the other hand, allow for the study of the dynamic evolution of a chemical system over time. Ab initio molecular dynamics (AIMD) combines the accuracy of quantum mechanical calculations with the ability to simulate molecular motion, providing a powerful tool for exploring reaction pathways and understanding the role of temperature and solvent dynamics. While these advanced methodologies have been applied to a wide range of chemical problems, their application to the specific reactivity of this compound has not been reported.

Synthetic Applications of 1 2 Methoxyphenyl 2 Nitropropene As a Building Block in Organic Synthesis

Construction of Complex Organic Molecules

The unique reactivity of the nitroalkene moiety makes 1-(2-methoxyphenyl)-2-nitropropene a valuable precursor for the construction of intricate molecular architectures, including both cyclic and acyclic systems, as well as stereochemically defined scaffolds.

β-Nitrostyrenes are widely employed in the synthesis of complex cyclic and acyclic molecules. rsc.org They participate as dienophiles in Diels-Alder reactions to construct polycyclic frameworks. For instance, chiral titanium-promoted enantioselective photoenolization/Diels-Alder (PEDA) reactions can yield fused or spiro polycyclic rings bearing vicinal all-carbon quaternary centers. nih.gov The general reactivity suggests that this compound could be a suitable partner in such cycloadditions.

Furthermore, denitrative cross-coupling reactions of β-nitrostyrenes provide access to a broad range of functionalized alkenes, which are themselves important acyclic building blocks. mdpi.com These reactions demonstrate the capacity of the nitro group to serve as a leaving group, enabling the formation of new carbon-carbon bonds. By reacting with diverse partners like organometallics, alkenes, and aldehydes, these substrates can yield complex products such as stilbenes and conjugated dienes. mdpi.com Additionally, related compounds like 2-hydroxy-β-nitrostyrenes are known to react with a variety of molecules to form biologically active scaffolds such as chromans, coumarins, and benzofurans, highlighting the broad potential of this class of compounds in building diverse molecular frameworks. rsc.org

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, and β-nitrostyrenes are excellent substrates for asymmetric transformations. The Michael addition, in particular, has been extensively studied. Organocatalytic asymmetric Michael additions of carbonyl compounds (like ketones and aldehydes) or malonates to β-nitrostyrenes, catalyzed by chiral primary amines, prolinamides, or other bifunctional catalysts, proceed with high yields and excellent enantioselectivities. mdpi.comresearchgate.net These reactions lead to the formation of chiral γ-nitro carbonyl compounds, which are versatile intermediates for pharmacologically active molecules. mdpi.com

This methodology can be extended to the synthesis of more complex chiral structures. For example, an organocatalytic asymmetric [4+3]-cycloaddition involving 2-amino-β-nitrostyrenes has been developed for the enantioselective synthesis of chiral 1,4-benzodiazepines, which are important pharmaceutical scaffolds. mdpi.com Given these precedents, this compound is a promising substrate for similar organocatalytic and metal-catalyzed asymmetric reactions to generate a variety of enantiomerically pure scaffolds.

Precursor to Nitrogen-Containing Heterocycles

The activated double bond and the nitro group in this compound make it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and natural products.

[3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered heterocycles. researchgate.netlibretexts.org β-Nitrostyrenes, including derivatives like this compound, are excellent dipolarophiles in these transformations.

Isoxazolidines : The reaction of nitrones (as 1,3-dipoles) with nitroalkenes represents a direct and efficient route to substituted isoxazolidines. nih.govmdpi.comresearchgate.net Theoretical and experimental studies on the [3+2] cycloaddition between various nitrones and substituted nitropropenes show that these reactions can proceed with high regio- and stereoselectivity, typically yielding 4-nitroisoxazolidines. researchgate.netnih.govresearchgate.net The reaction involves the attack of the nucleophilic oxygen of the nitrone on the electrophilic β-carbon of the nitroalkene. researchgate.net

Pyrrolidines : In a similar fashion, the [3+2] cycloaddition of azomethine ylides with nitroalkenes provides direct access to the highly functionalized pyrrolidine (B122466) core. nih.gov This method is synthetically valuable as it allows for the creation of multiple stereocenters in a single, atom-economic step. nih.gov

The table below summarizes representative [3+2] cycloaddition reactions involving nitroalkenes.

| 1,3-Dipole | Dipolarophile | Heterocyclic Product | Catalyst/Conditions | Ref. |

| Nitrone | Nitroalkene | Isoxazolidine | Thermal (e.g., Benzene (B151609), r.t.) | nih.gov |

| Azomethine Ylide | Nitroalkene | Pyrrolidine | Iridium complex, TMDS | nih.gov |

While direct cyclization of this compound into a piperazine (B1678402) ring is not a standard transformation, it serves as a key precursor to the necessary building blocks. The reduction of 1-aryl-2-nitropropenes is a well-established method for producing 1-aryl-2-aminopropanes. wikipedia.orgchemicalbook.comgoogle.com This reduction can be achieved using various reagents, such as lithium aluminum hydride (LAH), sodium borohydride (B1222165), or catalytic hydrogenation with catalysts like Raney nickel or palladium. wikipedia.orggoogle.com

The resulting primary amine, 1-(2-methoxyphenyl)-2-aminopropane, is a versatile intermediate for the synthesis of piperazines and other cyclic amines. For instance, N-substituted piperazines can be synthesized via the reaction of a primary amine with reagents like bis(2-chloroethyl)amine. rsc.org Although many modern piperazine syntheses involve different strategies organic-chemistry.orggoogle.com, the amine derived from this compound provides a fundamental component for incorporation into such heterocyclic systems.

Synthesis of Diverse Chemical Libraries

Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse compounds, known as chemical libraries, for high-throughput screening in drug discovery. nih.goviipseries.orgnumberanalytics.com The success of this approach relies on the use of versatile and "privileged" scaffolds that can be readily functionalized. researchgate.net

This compound and its parent class of β-nitrostyrenes are ideal substrates for building such libraries. rsc.orgbloomtechz.com Their ability to participate in a wide array of chemical transformations, including Michael additions, cycloadditions, and multicomponent reactions, allows for the introduction of significant molecular diversity from a common starting material. rsc.orgmdpi.commdpi.comresearchgate.net

By systematically varying the reaction partners that combine with the this compound core, libraries based on diverse and biologically relevant scaffolds can be generated. The table below illustrates this concept.

| Core Scaffold from this compound | Variable Building Block | Resulting Library Class | Potential Application |

| Chiral γ-nitroketone | Various aldehydes/ketones | Polyfunctional acyclic compounds | Intermediates for chiral drugs |

| Isoxazolidine ring | Various nitrones | Substituted isoxazolidines | Novel heterocyclic drug candidates |

| Pyrrolidine ring | Various azomethine ylides | Substituted pyrrolidines | Bioactive alkaloids, enzyme inhibitors |

This strategy enables the exploration of a vast chemical space around the 1-(2-methoxyphenyl)propylamine framework, facilitating the discovery of new lead compounds in pharmaceutical research. chemicalbook.combloomtechz.com

Role in Sustainable Chemical Synthesis and Functional Materials

The utility of this compound extends into the realms of green chemistry and material science. Its inherent reactivity is being leveraged to develop more sustainable synthetic methodologies and to create novel functional materials with specialized properties. Research in this area focuses on improving reaction efficiency, reducing environmental impact, and harnessing the unique electronic and structural features of the nitroalkene moiety.

Sustainable Chemical Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of β-nitrostyrenes, including this compound, has been a subject of such optimization, moving away from traditional methods that may involve harsh conditions or wasteful procedures.

One of the primary routes to synthesizing these compounds is the Henry (nitroaldol) reaction, which involves the condensation of an aromatic aldehyde (like 2-methoxybenzaldehyde) with a nitroalkane (like nitroethane). wikipedia.org Innovations in this area focus on the use of more environmentally benign catalysts and reaction media. For instance, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for the synthesis of substituted β-nitrostyrenes. chemicalbook.com This technique offers a more energy-efficient alternative to conventional heating. chemicalbook.com

Another approach involves phase-transfer catalysis (PTC), which can facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic). mdma.ch This can reduce the need for large quantities of organic solvents and allow for easier product separation. The use of catalysts like ammonium (B1175870) acetate (B1210297) or various amines (n-butylamine, cyclohexylamine) in solvents such as ethanol (B145695) or even under solvent-free conditions represents a move towards more sustainable practices. youtube.com Glycerol, a biodegradable and non-toxic solvent derived from biodiesel production, has also been explored as a green reaction medium for reactions involving β-nitrostyrenes, such as aza-Michael additions. rsc.org

The table below summarizes various synthetic approaches for nitrostyrenes, highlighting greener methodologies.

| Catalyst/Method | Reactants | Solvent | Conditions | Yield | Reference |

| n-Butylamine | Benzaldehyde, Nitroethane | Ethanol | Reflux, 8 hours | 64% | |

| Cyclohexylamine | Benzaldehyde, Nitroethane | Acetic Acid | 100°C, 6 hours | 62% | |

| Ammonium Acetate | Substituted Aldehyde, Nitromethane | None | Microwave, 90°C, 45 min | ~71% | chemicalbook.com |

| Phase Transfer Catalyst (Aliquat 336) & NaBH₄ | 2,4-dimethoxy-beta-nitrostyrene | Toluene/Water | 25°C, 1.5 hours | High | mdma.ch |

This table presents data for the synthesis of various nitrostyrenes as representative examples of sustainable methodologies.

Functional Materials

The carbon-carbon double bond in this compound, activated by the electron-withdrawing nitro group, makes it a valuable monomer for the synthesis of functional polymers and a building block for complex molecular architectures.

Polymerization: β-Nitrostyrene and its derivatives can undergo anionic polymerization to yield high molecular weight polymers. researchgate.net This process is typically initiated by species like sodium alkoxides in protic solvents. researchgate.net The resulting polymers, poly(β-nitrostyrene)s, are often insoluble in common organic solvents, a property that could be exploited in applications requiring robust materials. researchgate.net The rate of polymerization is influenced by substituents on the phenyl ring; for example, a methoxy (B1213986) group (as in the subject compound) affects the electronic properties of the monomer and thus its reactivity. researchgate.net Research has focused on determining the kinetics of these polymerizations and accurately measuring the molar masses of the resulting polymers. researchgate.net

Photocycloadditions: Nitrostyrenes can participate in photochemical reactions, such as [2+2] photocycloadditions with olefins, upon irradiation with visible light. nih.gov This method allows for the construction of highly substituted cyclobutane (B1203170) rings, which are important structural motifs in various complex molecules. By using light as a "reagent," these reactions can often be performed under mild conditions, aligning with green chemistry principles. The reaction proceeds through a 1,4-diradical intermediate, and its efficiency can be influenced by the electronic nature of the substituents on the nitrostyrene (B7858105). nih.gov This controlled formation of complex cyclic systems opens avenues for creating materials with specific three-dimensional structures and functionalities.